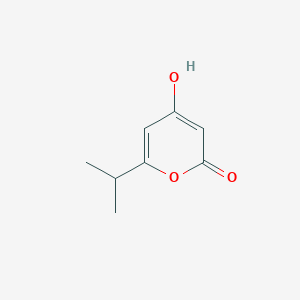

4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one

Description

Properties

IUPAC Name |

4-hydroxy-6-propan-2-ylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-5(2)7-3-6(9)4-8(10)11-7/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQGKFBKKILFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220809-37-0 | |

| Record name | 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis, Properties, and Applications of 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one

Abstract

The 4-hydroxy-2-pyrone scaffold is a privileged structure found in numerous natural products and serves as a versatile building block in synthetic and medicinal chemistry.[1][2] These compounds exhibit a wide spectrum of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties.[3][4] This guide provides an in-depth technical overview of a specific analog, 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one. We will explore a robust and mechanistically sound synthetic pathway, detail its physicochemical and spectroscopic properties, and discuss its potential applications in drug discovery based on established structure-activity relationships within its chemical class. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable heterocyclic motif.

Introduction: The Significance of the 4-Hydroxy-2-Pyrone Core

A Biologically Privileged Scaffold

4-Hydroxy-2-pyrones are a class of heterocyclic compounds that occupy a special place in organic chemistry.[5] They are polyketide structures, widespread in nature, and are biosynthesized by a variety of fungi, bacteria, and plants.[3][6] Their polyfunctional nature, featuring a lactone, a conjugated enol, and multiple sites for electrophilic and nucleophilic attack, makes them highly reactive and valuable precursors for more complex molecules.[1] Two of the most well-known members, triacetic acid lactone (TAL) and dehydroacetic acid (DHA), are produced industrially and serve as platform chemicals for a vast array of synthetic transformations.[1][3] The inherent bioactivity of the pyrone core makes these compounds and their derivatives attractive targets for the development of new therapeutic agents.[7][8]

Rationale for 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one

While the 6-methyl analog (TAL) is extensively studied, exploring variations at the C-6 position is a critical strategy in medicinal chemistry for modulating potency, selectivity, and pharmacokinetic properties. The introduction of an isopropyl group in place of the methyl group increases the lipophilicity of the molecule, which can significantly influence its ability to cross biological membranes and interact with hydrophobic pockets in target proteins. This guide focuses specifically on the synthesis and properties of 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one, providing a foundational blueprint for its synthesis and subsequent investigation.

Synthesis and Purification

The synthesis of 4-hydroxy-2-pyrones is most effectively and biomimetically achieved through the cyclization of 1,3,5-tricarbonyl precursors.[5] The most common and reliable laboratory approach involves a Claisen-type condensation followed by an intramolecular cyclization and dehydration.

Retrosynthetic Analysis and Mechanistic Insight

Our synthetic strategy is grounded in a robust and well-established reaction cascade. The target molecule is disconnected across the C-O and C-C bonds of the heterocyclic ring, leading back to two simple and readily available starting materials: a β-keto ester (ethyl isovalerylacetate) and an acylating agent derived from malonic acid.

The forward reaction mechanism involves three key steps:

-

Deprotonation: A strong base abstracts the acidic α-proton from the β-keto ester, forming a nucleophilic enolate.

-

Acylation (Claisen Condensation): The enolate attacks an activated malonic acid derivative (e.g., malonyl dichloride), forming a linear 1,3,5-triketo intermediate.

-

Intramolecular Cyclization & Tautomerization: The terminal enol or enolate of the intermediate attacks one of the internal carbonyls. Subsequent dehydration and tautomerization of the resulting dihydropyrone yields the stable, aromatic 4-hydroxy-2-pyrone ring system.

This biomimetic approach is efficient because it constructs the core scaffold in a single, often one-pot, operation from simple precursors.[9]

Caption: High-level overview of the synthetic pathway.

Detailed Experimental Protocol: Synthesis via β-Keto Ester Cyclocondensation

This protocol is adapted from general procedures for 4-hydroxy-2-pyrone synthesis and should be performed by trained chemists in a controlled laboratory environment with appropriate personal protective equipment.

Materials:

-

Ethyl isovalerylacetate (1.0 eq)

-

Malonyl dichloride (1.1 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (HCl), 2M aqueous solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 eq). Anhydrous THF is added to create a slurry.

-

Causality: The use of flame-dried glassware and a nitrogen atmosphere is critical to prevent the reaction of the highly reactive sodium hydride with atmospheric moisture.

-

-

Enolate Formation: The flask is cooled to 0 °C in an ice bath. A solution of ethyl isovalerylacetate (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes. The mixture is then stirred at 0 °C for an additional 30 minutes.

-

Causality: Cooling the reaction controls the exothermic deprotonation step and prevents unwanted side reactions. The dropwise addition maintains a low concentration of the ester to ensure complete enolate formation.

-

-

Second Deprotonation: A second portion of sodium hydride (1.1 eq) is carefully added to the reaction mixture at 0 °C. The mixture is allowed to warm to room temperature and stirred for 1 hour.

-

Causality: The second equivalent of base ensures the formation of the dianion, which is a more potent nucleophile for the subsequent acylation, leading to higher yields.

-

-

Acylation: The reaction mixture is cooled again to 0 °C. A solution of malonyl dichloride (1.1 eq) in anhydrous THF is added dropwise over 30 minutes. The reaction is then stirred at room temperature overnight.

-

Causality: Slow addition of the highly reactive acid chloride at low temperature prevents polymerization and other side reactions, favoring the desired C-acylation.

-

-

Workup and Cyclization: The reaction is carefully quenched by the slow addition of 2M HCl at 0 °C until the pH is ~2. This mixture is stirred vigorously for 1 hour.

-

Causality: The acidic quench neutralizes the excess base and protonates the intermediate, which catalyzes the final intramolecular lactonization and dehydration to form the stable pyrone ring.

-

-

Extraction: The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are washed with water, then with brine.

-

Causality: The product is more soluble in the organic solvent. Washing with brine helps to remove residual water from the organic phase.

-

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization Workflow

The crude product is typically an oil or a semi-solid. Purification is essential to obtain material suitable for biological testing and further reactions.

Caption: Standard workflow for product purification and analysis.

-

Column Chromatography: The crude material is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Recrystallization: If the purified fractions solidify upon concentration, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed to achieve high purity.

-

Characterization: The identity and purity of the final product are confirmed using standard analytical techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Physicochemical and Spectroscopic Properties

The following table summarizes the key properties of 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₁₀O₃ | Calculated |

| Molecular Weight | 154.16 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid/oil | Expected |

| Melting Point | Not reported; estimated 70-85 °C | Predicted |

| Boiling Point | Not reported | - |

| Solubility | Soluble in MeOH, EtOH, DMSO, EtOAc | Expected |

| pKa (4-OH group) | ~4.5 - 5.5 | Estimated |

Spectroscopic Profile (Predicted)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~6.0 (s, 1H): Vinyl proton at C5.

-

δ ~5.5 (s, 1H): Vinyl proton at C3.

-

δ ~2.8 (sept, 1H, J = 7.0 Hz): Methine proton of the isopropyl group.

-

δ ~1.2 (d, 6H, J = 7.0 Hz): Two methyl groups of the isopropyl substituent.

-

The 4-OH proton may be broad or may not be observed depending on solvent and concentration.

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ ~165-170: Lactone carbonyl (C2).

-

δ ~160-165: Enol carbon (C4).

-

δ ~155-160: Olefinic carbon (C6).

-

δ ~100-105: Olefinic carbon (C5).

-

δ ~90-95: Olefinic carbon (C3).

-

δ ~30-35: Methine carbon of the isopropyl group.

-

δ ~20-25: Methyl carbons of the isopropyl group.

-

-

IR (KBr, cm⁻¹):

-

~3400-3200 (broad): O-H stretch.

-

~1720-1700: C=O stretch of the α,β-unsaturated lactone.

-

~1640, ~1560: C=C stretching of the conjugated system.

-

-

Mass Spectrometry (EI):

-

m/z (M⁺): 154 (Molecular ion).

-

Key fragments would correspond to the loss of CO, CO₂, and cleavage of the isopropyl group.

-

Biological Activity and Drug Development Potential

While specific biological data for 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one is not widely published, the extensive research on the 4-hydroxy-2-pyrone class provides a strong basis for predicting its therapeutic potential.[3][5]

Established Activities of the Pyrone Class

Derivatives of 4-hydroxy-2-pyrone have demonstrated a remarkable range of biological activities, including:

-

Antimicrobial and Antifungal: Many natural pyrones inhibit the growth of bacteria and fungi.[8]

-

Cytotoxic/Anticancer: Certain pyrones show potent activity against various cancer cell lines.[2]

-

Anti-inflammatory: The scaffold is associated with the inhibition of inflammatory pathways.

-

Enzyme Inhibition: They have been identified as inhibitors of enzymes such as human leukocyte elastase and protein-tyrosine phosphatase.[3][7]

The mechanism of action is often attributed to the molecule's ability to act as a Michael acceptor, form hydrogen bonds via the hydroxyl group, or chelate metal ions essential for enzymatic function.

Proposed Bioactivity Screening Workflow

For a novel compound like 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one, a tiered screening approach is recommended to efficiently identify and validate its biological activity.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Biosynthesis of α-pyrones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 2-Pyrone synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - Biosynthesis of α-pyrones [beilstein-journals.org]

The Antifungal Potential of Fusapyrone and Deoxyfusapyrone: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the antifungal properties of fusapyrone and deoxyfusapyrone, two α-pyrone secondary metabolites with significant potential in the development of novel antifungal agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and characterization of new antimicrobial compounds. It offers a synthesis of the current scientific understanding, from chemical structure and biosynthesis to the spectrum of activity and detailed methodologies for evaluation.

Introduction and Discovery

Fusapyrone and deoxyfusapyrone are naturally occurring α-pyrones first isolated from rice cultures of the fungus Fusarium semitectum.[1][2] These compounds have garnered interest due to their considerable antifungal activity, particularly against a range of plant pathogenic and mycotoxigenic filamentous fungi.[3][4] Structurally, they belong to the polyketide family of natural products, a diverse class of compounds known for their wide array of biological activities.[5] This guide will delve into the technical details of these promising antifungal agents, providing a foundation for further research and development.

Chemical Structure and Physicochemical Properties

Fusapyrone and deoxyfusapyrone are complex polyketides characterized by a 3-substituted-4-hydroxy-6-alkyl-2-pyrone core.[6] The key structural difference between the two lies in the oxygenation of the aliphatic side chain, with fusapyrone possessing an additional hydroxyl group compared to deoxyfusapyrone.

-

Fusapyrone (1) : 3-(4-deoxy-β-xylo-hexopyranosyl)-4-hydroxy-6-[2-hydroxy-7-hydroxymethyl-1,1,5,9,11-pentamethyl-3,5,8-heptadecatrienyl]-2H-pyran-2-one

-

Deoxyfusapyrone (2) : 3-(4-deoxy-β-xylo-hexopyranosyl)-4-hydroxy-6-[2-hydroxy-1,1,5,7,9,11-hexamethyl-3,5,8-heptadecatrienyl]-2H-pyran-2-one

The structural complexity and presence of multiple chiral centers make their chemical synthesis challenging, highlighting the importance of microbial fermentation for their production.

Figure 1: Chemical structures of fusapyrone and deoxyfusapyrone.

Biosynthesis

The biosynthesis of fusapyrone and deoxyfusapyrone originates from the polyketide pathway.[1] This is a major secondary metabolic route in fungi, responsible for the production of a wide variety of structurally diverse compounds. The core scaffold of these α-pyrones is assembled by a Type I polyketide synthase (PKS).[1] PKS enzymes are large, multifunctional proteins that iteratively condense simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, to generate a polyketide chain. Subsequent enzymatic modifications, including cyclization, reduction, and glycosylation, lead to the final complex structures of fusapyrone and deoxyfusapyrone.

Figure 2: Simplified biosynthetic pathway of fusapyrone and deoxyfusapyrone.

Antifungal Spectrum and Efficacy

Fusapyrone and deoxyfusapyrone exhibit a broad spectrum of activity against filamentous fungi, including many that are pathogenic to plants and humans.[7] Notably, fusapyrone consistently demonstrates greater potency than deoxyfusapyrone.[3] Their antifungal activity is species- and strain-specific.[7] A key characteristic of these compounds is their lack of activity against yeasts and bacteria, such as Bacillus megaterium, suggesting a selective mode of action.[7]

Susceptible Fungal Species

Studies have identified several fungal species that are particularly sensitive to fusapyrone and deoxyfusapyrone, including:

-

Alternaria alternata[7]

-

Aspergillus flavus[7]

-

Aspergillus parasiticus[4]

-

Cladosporium cucumerinum[7]

-

Penicillium brevicompactum[4]

-

Penicillium verrucosum[7]

-

Phoma tracheiphila[7]

Quantitative Antifungal Activity

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antifungal agent's efficacy. The following table summarizes the reported MIC values for fusapyrone and deoxyfusapyrone against selected fungal pathogens.

| Fungal Species | Compound | MIC (µg/mL) | Reference |

| Botrytis cinerea | Fusapyrone | 0.78 - 6.25 | [4] |

| Deoxyfusapyrone | 0.78 - 6.25 | [4] | |

| Aspergillus parasiticus | Fusapyrone | 0.78 - 6.25 | [4] |

| Deoxyfusapyrone | 0.78 - 6.25 | [4] | |

| Penicillium brevicompactum | Fusapyrone | 0.78 - 6.25 | [4] |

| Deoxyfusapyrone | 0.78 - 6.25 | [4] |

Mechanism of Action: An Unresolved Question

Despite the well-documented antifungal activity of fusapyrone and deoxyfusapyrone, their precise mechanism of action at the molecular level remains unknown.[8] This represents a significant knowledge gap and a key area for future research. The selective activity against filamentous fungi suggests a target that is either unique to this fungal morphology or is more accessible in these organisms compared to yeasts.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have provided some clues. Chemical modifications to the fusapyrone and deoxyfusapyrone molecules, such as alterations to the glycosyl residue, the 2-pyrone ring, or the aliphatic chain, generally lead to a reduction or loss of antifungal activity.[4] This suggests that the integrity of the entire molecule is crucial for its biological function. The consistently higher activity of fusapyrone compared to deoxyfusapyrone indicates that the additional hydroxyl group on the aliphatic side chain plays a role in its interaction with the fungal target.[3]

Experimental Protocols for Antifungal Susceptibility Testing

To facilitate further research, this section provides a detailed, step-by-step protocol for determining the Minimum Inhibitory Concentration (MIC) of fusapyrone and deoxyfusapyrone against filamentous fungi, based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.[9][10]

Broth Microdilution MIC Assay for Filamentous Fungi (CLSI M38-A2)

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

Materials:

-

Fusapyrone and deoxyfusapyrone stock solutions (in a suitable solvent, e.g., DMSO)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with MOPS

-

Sterile 96-well microtiter plates

-

Fungal isolates to be tested

-

Potato Dextrose Agar (PDA) slants or plates

-

Sterile saline with 0.05% Tween 80

-

Hemocytometer

-

Spectrophotometer

-

Sterile, flat-bottomed 96-well plates for reading

-

Incubator (35°C)

Procedure:

-

Inoculum Preparation:

-

Culture the filamentous fungi on PDA at 35°C for 7 days, or until adequate sporulation is observed.

-

Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.

-

Gently scrape the surface with a sterile loop to dislodge the conidia.

-

Transfer the conidial suspension to a sterile tube.

-

Allow the heavy particles to settle for 3-5 minutes.

-

Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer or by adjusting to a specific optical density at a predetermined wavelength.

-

-

Preparation of Antifungal Dilutions:

-

Perform serial twofold dilutions of the fusapyrone and deoxyfusapyrone stock solutions in RPMI-1640 medium in the 96-well microtiter plates. The final volume in each well should be 100 µL.

-

The concentration range should be chosen to encompass the expected MIC values. A typical range would be 0.03 to 16 µg/mL.

-

Include a drug-free growth control well (containing only RPMI-1640) and a sterility control well (uninoculated medium).

-

-

Inoculation:

-

Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate (except the sterility control).

-

This will result in a final volume of 200 µL per well and a final inoculum concentration of 0.2 x 10⁴ to 2.5 x 10⁴ CFU/mL.

-

-

Incubation:

-

Incubate the plates at 35°C for 48-72 hours, depending on the growth rate of the fungal species.

-

-

MIC Determination:

-

The MIC is read as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as observed with the naked eye.

-

Figure 3: Workflow for the broth microdilution MIC assay.

Future Directions and Conclusion

Fusapyrone and deoxyfusapyrone represent promising scaffolds for the development of new antifungal drugs, particularly for the treatment of infections caused by filamentous fungi. Their selective activity and natural origin make them attractive candidates for further investigation. The most critical area for future research is the elucidation of their mechanism of action. Understanding how these molecules inhibit fungal growth at a molecular level will be instrumental in optimizing their structure for improved efficacy and in identifying potential new antifungal targets. Further studies should also focus on expanding the evaluation of their in vivo efficacy and safety profiles. This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of these fascinating natural products.

References

-

Evidente, A., Conti, L., Altomare, C., Bottalico, A., Sindona, G., Segre, A. L., & Logrieco, A. (1994). Fusapyrone and deoxyfusapyrone, two antifungal α-pyrones from Fusarium semitectum. Natural toxins, 2(1), 4–13. [Link]

-

Altomare, C., Perrone, G., Zonno, M. C., Evidente, A., Pengue, R., Fanti, F., & Polonelli, L. (2000). Biological characterization of fusapyrone and deoxyfusapyrone, two bioactive secondary metabolites of Fusarium semitectum. Journal of natural products, 63(8), 1131–1135. [Link]

-

Studt, L., Wiemann, P., Kleigrewe, K., Humpf, H. U., & Tudzynski, B. (2016). Biosynthesis of fusapyrone depends on the H3K9 methyltransferase, FmKmt1, in Fusarium mangiferae. Frontiers in microbiology, 7, 983. [Link]

-

Altomare, C., Perrone, G., Zonno, M. C., Evidente, A., Pengue, R., Fanti, F., & Polonelli, L. (2000). Biological characterization of fusapyrone and deoxyfusapyrone, two bioactive secondary metabolites of Fusarium semitectum. Journal of natural products, 63(8), 1131–1135. [Link]

-

ResearchGate. (n.d.). Structure formulae of fusapyrone and deoxyfusapyrone (1 and 2). Retrieved from [Link]

-

Altomare, C., Pengue, R., Favilla, M., Evidente, A., & Visconti, A. (2004). Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum. Journal of agricultural and food chemistry, 52(10), 2997–3001. [Link]

-

Altomare, C., Evidente, A., & Visconti, A. (1999). High performance liquid chromatography for the analysis of fusapyrone and deoxyfusapyrone, two antifungal alpha-pyrones from Fusarium semitectum. Journal of liquid chromatography & related technologies, 22(10), 1543-1554. [Link]

-

Evidente, A., Conti, L., Altomare, C., Bottalico, A., Sindona, G., Segre, A. L., & Logrieco, A. (1994). Fusapyrone and Deoxyfusapyrone, Two Antifungal Alpha-Pyrones From Fusarium Semitectum. Natural Toxins, 2(1), 4-13. [Link]

-

Bioaustralis Fine Chemicals. (n.d.). Fusapyrone. Retrieved from [Link]

- Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2). CLSI.

-

Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180–2185. [Link]

-

ANSI Webstore. (n.d.). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition. Retrieved from [Link]

Sources

- 1. Frontiers | Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae [frontiersin.org]

- 2. Fusapyrone and deoxyfusapyrone, two antifungal alpha-pyrones from Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological characterization of fusapyrone and deoxyfusapyrone, two bioactive secondary metabolites of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. bioaustralis.com [bioaustralis.com]

- 9. njccwei.com [njccwei.com]

- 10. webstore.ansi.org [webstore.ansi.org]

A Technical Guide to the Anticipated Antibacterial Effects of 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one

Abstract

This technical guide provides an in-depth exploration of the anticipated antibacterial properties of 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one. While direct experimental data on this specific molecule is limited, this document synthesizes current knowledge from structurally related 4-hydroxy-2-pyrone derivatives to project its potential efficacy and mechanisms of action against bacterial pathogens. We delve into the structure-activity relationships within this chemical class, propose likely antibacterial mechanisms, and provide detailed, field-proven protocols for the empirical validation of these properties. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate novel antibacterial agents.

Introduction: The 4-Hydroxy-2-Pyrone Scaffold - A Privileged Structure in Bioactive Compound Discovery

The 4-hydroxy-2-pyrone moiety is a recurring structural motif in a diverse array of natural products and synthetic compounds exhibiting a broad spectrum of biological activities.[1] These compounds, characterized by a six-membered lactone ring with a hydroxyl group at the 4-position, have garnered significant interest in medicinal chemistry due to their potential as anticancer, anti-inflammatory, and antimicrobial agents. The versatility of the pyrone ring allows for substitutions at various positions, leading to a wide range of physicochemical properties and biological targets.

Our focus in this guide is the specific derivative, 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one. The presence of an isopropyl group at the 6-position is anticipated to influence its lipophilicity and steric interactions with biological targets, thereby defining its unique antibacterial profile. Based on extensive research into analogous 6-alkyl-substituted 4-hydroxy-2-pyrones, we can hypothesize its potential as a valuable lead compound in the development of novel antibacterial therapies.[2]

Anticipated Antibacterial Spectrum and Potency

The antibacterial activity of 6-alkyl-4-hydroxy-2-pyrones is often influenced by the nature of the alkyl substituent. While some derivatives exhibit modest activity, others have demonstrated significant potency against a range of bacteria.[2] For 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one, we can project its likely activity based on established structure-activity relationships (SAR).

Structure-Activity Relationship Insights:

-

Alkyl Chain Length: Studies on various 6-alkyl-4-hydroxy-2-pyrones have indicated that the length and branching of the alkyl chain can impact antibacterial efficacy. Shorter to medium-length alkyl chains have been associated with activity against both Gram-positive and Gram-negative bacteria.[3] The isopropyl group in our target molecule provides a moderate level of lipophilicity which may facilitate its passage through bacterial membranes.

-

Gram-Positive vs. Gram-Negative Activity: Many pyrone derivatives have shown promising activity against Gram-positive bacteria, such as Staphylococcus aureus.[4] The outer membrane of Gram-negative bacteria often presents a more significant barrier to small molecules, but some pyrones have demonstrated the ability to overcome this, suggesting that 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one may also possess activity against pathogens like Escherichia coli and Pseudomonas aeruginosa.[2]

Expected Potency:

While precise Minimum Inhibitory Concentration (MIC) values for 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one are not yet reported, based on data from related compounds, it is reasonable to hypothesize that it will exhibit MICs in the mid-to-low µg/mL range against susceptible bacterial strains. Empirical determination of these values is a critical first step in its evaluation.

Potential Mechanisms of Antibacterial Action

The diverse bioactivities of 4-hydroxy-2-pyrones suggest multiple potential mechanisms of antibacterial action. For 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one, we can infer several plausible pathways based on studies of its chemical cousins.

Disruption of Bacterial Cell Membranes

One of the proposed mechanisms for certain antibacterial pyrones is the disruption of the bacterial cell membrane integrity.[4] The lipophilic isopropyl group of 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one could facilitate its insertion into the phospholipid bilayer, leading to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

Inhibition of Fatty Acid Biosynthesis

The fatty acid synthase (FAS) pathway is an attractive target for antibacterial drug development due to its essential role in bacterial survival and its divergence from the mammalian FAS system. Some pyrone derivatives, such as pseudopyronines, have been shown to inhibit key enzymes within this pathway.[4] It is plausible that 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one could act as an inhibitor of bacterial fatty acid biosynthesis, thereby halting the production of vital membrane components.

Quorum Sensing Inhibition and Biofilm Disruption

Bacterial communication, or quorum sensing (QS), plays a pivotal role in the regulation of virulence factors and biofilm formation. Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. Several 4-hydroxy-2-pyrone derivatives have been identified as potent inhibitors of QS systems, particularly in Pseudomonas aeruginosa.[5] By interfering with QS signaling, these compounds can attenuate the expression of virulence factors and prevent the formation of biofilms.[6] Given the structural similarities, 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one is a strong candidate for investigation as a QS inhibitor and anti-biofilm agent.[1]

Below is a diagram illustrating the potential mechanism of quorum sensing inhibition.

Caption: Proposed mechanism of quorum sensing inhibition by 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one.

Experimental Protocols for Antibacterial Evaluation

To empirically validate the antibacterial potential of 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one, a series of standardized in vitro assays are required. The following protocols are provided as a robust starting point for researchers.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and high-throughput technique for MIC determination.

Protocol: Broth Microdilution MIC Assay

-

Preparation of Bacterial Inoculum:

-

Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.

-

Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension 1:100 in MHB to obtain a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired test concentrations.

-

-

Inoculation and Incubation:

-

Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. The final inoculum in each well should be approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Reading the MIC:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

-

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Assessment of Biofilm Inhibition

The crystal violet assay is a simple and effective method for quantifying the ability of a compound to inhibit biofilm formation.

Protocol: Crystal Violet Biofilm Inhibition Assay

-

Preparation of Bacterial Culture and Compound Dilutions:

-

Grow the test bacterium overnight in a suitable broth medium (e.g., Tryptic Soy Broth).

-

Dilute the overnight culture to a starting OD₆₀₀ of approximately 0.05.

-

Prepare serial dilutions of 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one in the growth medium in a 96-well flat-bottom microtiter plate.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial culture to each well containing the compound dilutions.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

-

-

Staining and Quantification:

-

Gently discard the planktonic cells from the wells and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Fix the biofilms by adding methanol to each well for 15 minutes.

-

Remove the methanol and allow the plate to air dry.

-

Stain the biofilms with 0.1% crystal violet solution for 15 minutes.

-

Wash the wells thoroughly with water to remove excess stain and allow the plate to air dry.

-

Solubilize the bound crystal violet by adding 30% acetic acid to each well.

-

Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

-

Synthesis of 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one

For research and development purposes, a reliable synthetic route to 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one is essential. While specific literature on its synthesis is scarce, a general and effective method for the synthesis of 4-hydroxy-6-alkyl-2H-pyran-2-ones involves the condensation of a β-ketoester with a derivative of malonic acid. A plausible route for the target molecule would involve the reaction of ethyl 4-methyl-3-oxopentanoate with a malonic acid equivalent, followed by cyclization and decarboxylation. Further optimization of reaction conditions would be necessary to achieve high yields and purity.

Conclusion and Future Directions

4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one represents a promising, yet underexplored, candidate for the development of novel antibacterial agents. Based on the well-documented bioactivities of structurally related 4-hydroxy-2-pyrones, it is highly probable that this compound will exhibit antibacterial activity, potentially through mechanisms such as membrane disruption, inhibition of fatty acid biosynthesis, and quorum sensing interference. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of its antibacterial and anti-biofilm properties.

Future research should focus on the definitive synthesis of 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one, followed by a comprehensive in vitro and in vivo assessment of its efficacy against a panel of clinically relevant bacterial pathogens, including multidrug-resistant strains. Elucidation of its precise mechanism of action will be crucial for its further development as a therapeutic agent.

References

-

Jahan, F., & Islam, M. S. (2021). 4-Hydroxy-2-pyrone and its derivatives: A mini-review on their synthesis and biological activities. Results in Chemistry, 3, 100183. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54686804, 4-Hydroxy-6-pentyl-2H-pyran-2-one. Retrieved January 24, 2026 from [Link].

-

Kiran, G. S., Priyadharshini, S., Sajayan, A., & Selvin, J. (2018). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. AMB Express, 8(1), 86. [Link]

-

Tiwari, R., Singh, R. K., & Tiwari, R. (2009). Antifungal activity of 4-methyl-6-alkyl-2H-pyran-2-ones. Journal of environmental biology, 30(5), 785–788. [Link]

-

Karpova, Y. A., & Krasavin, M. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Organics, 4(1), 37-70. [Link]

-

Chaskar, A. C., Phatak, A. A., & Deshpande, M. N. (2018). 4-Hydroxy-2-pyridone Derivatives and the δ-pyrone Isostere as Novel Agents Against Mycobacterium Smegmatis Biofilm Inhibitors. Anti-infective agents, 16(2), 116–124. [Link]

-

Park, S. Y., Kim, H. S., Ok, K., Kim, Y., Park, H. D., & Byun, Y. (2015). Design, synthesis and biological evaluation of 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives as quorum sensing inhibitors. Bioorganic & medicinal chemistry letters, 25(15), 2913–2917. [Link]

-

Kwiecińska-Piróg, J., Skowron, K., & Grudlewska-Buda, K. (2019). The Search for Natural Inhibitors of Biofilm Formation and the Activity of the Autoinductor C6-AHL in Klebsiella pneumoniae ATCC 13884. Molecules (Basel, Switzerland), 24(3), 548. [Link]

-

Li, D., Chen, C., & Li, Y. (2022). Antibacterial and Anti-Biofilm Activity of Pyrones from a Pseudomonas mosselii Strain. Molecules (Basel, Switzerland), 27(22), 8009. [Link]

-

Moynihan, E., Mackey, K., Blaskovich, M. A. T., Reen, F. J., & McGlacken, G. P. (2022). N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus. ACS medicinal chemistry letters, 13(8), 1358–1362. [Link]

-

Chen, T., Wang, L., & Li, J. (2018). Design, synthesis and biological evaluation of 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives as Pseudomonas aeruginosa biofilm inhibitors. European journal of medicinal chemistry, 158, 737–748. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11228841, 6-isopropyl-2H-pyran-2-one. Retrieved January 24, 2026 from [Link].

-

Alam, M. S., & Islam, M. R. (2005). Studies of Antimicrobial Activity of two Synthetic 2, 4, 6`-trioxygenated Flavones. Journal of Applied Sciences, 5(2), 327-333. [Link]

-

Cheméo. (n.d.). Chemical Properties of 2H-Pyran-2-one, 4,6-dimethyl- (CAS 675-09-2). Retrieved January 24, 2026, from [Link]

-

Moynihan, E., Mackey, K., Blaskovich, M. A. T., Reen, F. J., & McGlacken, G. P. (2022). N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus. ACS Medicinal Chemistry Letters, 13(8), 1358-1362. [Link]

-

Roy, R., Tiwari, M., Donelli, G., & Tiwari, V. (2018). Small-Molecule Inhibition of Bacterial Biofilm. Current topics in medicinal chemistry, 18(1), 1–11. [Link]

-

Park, S. Y., Kim, H. S., Ok, K., Kim, Y., Park, H. D., & Byun, Y. (2015). Design, synthesis and biological evaluation of 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives as quorum sensing inhibitors. Bioorganic & medicinal chemistry letters, 25(15), 2913–2917. [Link]

-

Gothai, S., Ganesan, P., & Ramalingam, K. (2018). Evaluation of Antimicrobial, Enzyme Inhibitory, Antioxidant and Cytotoxic Activities of Partially Purified Volatile Metabolites of Marine Streptomyces sp.S2A. Marine drugs, 16(7), 243. [Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of Novel Fused Spiro-4H-Pyran Derivatives as Bacterial Biofilm Disruptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antifungal activity of 4-methyl-6-alkyl-2H-pyran-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial and Anti-Biofilm Activity of Pyrones from a Pseudomonas mosselii Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sci-Hub: are you are robot? [sci-hub.box]

- 6. Design, synthesis and biological evaluation of 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives as Pseudomonas aeruginosa biofilm inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated Protocol for Measuring Na⁺/K⁺-Activated ATPase Inhibition

An Application Note for Researchers, Scientists, and Drug Development Professionals

Foundational Principles: The "Sodium Pump" and Its Inhibition

The Na⁺/K⁺-activated ATPase, commonly known as the sodium pump, is a vital transmembrane enzyme found in all animal cells.[1] This P-type ATPase actively transports three sodium ions (Na⁺) out of the cell and two potassium ions (K⁺) into the cell against their concentration gradients, a process powered by the hydrolysis of one molecule of ATP.[2] This electrogenic cycle is fundamental to cellular physiology, responsible for maintaining the resting membrane potential, regulating cellular volume, and driving the secondary active transport of other solutes.[1][2]

Given its central role, the Na⁺/K⁺-ATPase is a critical target in both physiology and pharmacology. Its inhibition can have profound effects, most notably in cardiovascular function. For instance, cardiac glycosides like digoxin and digitoxin inhibit the pump, leading to an increase in intracellular sodium.[1][3] This, in turn, alters the activity of the Na⁺/Ca²⁺ exchanger, resulting in increased intracellular calcium levels and enhanced cardiac contractility.[1][3] Consequently, screening for and characterizing inhibitors of Na⁺/K⁺-ATPase is a cornerstone of drug discovery for various cardiometabolic diseases and a key tool in toxicological assessments.[3][4]

This guide provides a detailed, self-validating protocol for an in vitro Na⁺/K⁺-ATPase inhibition assay using a colorimetric method, designed for accuracy, reproducibility, and high-throughput screening.

Assay Mechanism: Quantifying Inhibition Through Phosphate Detection

The core of this assay is the measurement of the enzyme's hydrolytic activity. The Na⁺/K⁺-ATPase catalyzes the following reaction:

ATP + H₂O → ADP + Pᵢ + Energy

The rate of this reaction is directly proportional to the enzyme's activity. The most common and reliable method to quantify this activity is to measure the amount of inorganic phosphate (Pᵢ) released over time.[5][6]

This protocol employs a malachite green-based colorimetric detection method.[7][8] In an acidic environment, malachite green forms a complex with free molybdate and inorganic phosphate, resulting in a stable, colored product that can be measured spectrophotometrically at approximately 620-660 nm. The intensity of the color is directly proportional to the concentration of Pᵢ produced.

The Principle of Self-Validation: A crucial aspect of this assay is distinguishing the specific activity of Na⁺/K⁺-ATPase from the activity of other ATP-hydrolyzing enzymes present in the sample (e.g., Mg²⁺-ATPase, Ca²⁺-ATPase).[7] This is achieved by using a highly specific inhibitor, ouabain .[7] The experiment is run in parallel under two conditions:

-

Total ATPase Activity: Measures the activity of all ATPases in the sample.

-

Non-specific ATPase Activity: Measured in the presence of a saturating concentration of ouabain, which completely inhibits the Na⁺/K⁺-ATPase.

The true Na⁺/K⁺-ATPase activity is then calculated by subtracting the non-specific activity from the total activity. This internal control system is fundamental to the trustworthiness of the results.

Caption: Experimental workflow from preparation to IC₅₀ determination.

Data Analysis and Interpretation

-

Calculate Pᵢ Concentration: Use the linear equation from your phosphate standard curve to convert the background-subtracted absorbance values for each well into the amount of Pᵢ produced (nmol).

-

Pᵢ (nmol) = (Absorbance - y-intercept) / slope

-

-

Calculate Specific Na⁺/K⁺-ATPase Activity:

-

Total Activity (nmol/min/mg): (Pᵢ from Total well / Incubation Time in min) / Protein amount in mg.

-

Non-specific Activity (nmol/min/mg): (Pᵢ from Ouabain well / Incubation Time in min) / Protein amount in mg.

-

Specific Activity = Total Activity - Non-specific Activity

-

-

Calculate Percentage Inhibition: For each concentration of the test compound:

-

Activity with Inhibitor = (Pᵢ from Inhibitor well / Time) / Protein

-

% Inhibition = [1 - ( (Activity with Inhibitor - Non-specific Activity) / (Specific Activity) )] * 100

-

-

Determine IC₅₀:

-

Plot the % Inhibition (Y-axis) against the logarithm of the test inhibitor concentration (X-axis).

-

Fit the data using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce the specific Na⁺/K⁺-ATPase activity by 50%.

-

Data Presentation Table

| [Inhibitor] (µM) | Avg. Abs @650nm | Pᵢ Produced (nmol) | Specific Activity (nmol/min/mg) | % Inhibition |

| 0 (Vehicle) | 0.850 | 2.50 | 166.7 | 0% |

| 0.1 | 0.765 | 2.25 | 150.0 | 10.0% |

| 1 | 0.530 | 1.55 | 103.3 | 38.0% |

| 10 | 0.295 | 0.85 | 56.7 | 66.0% |

| 100 | 0.180 | 0.50 | 33.3 | 80.0% |

| Ouabain (1mM) | 0.150 | 0.40 | 26.7 (Non-specific) | N/A |

| Calculations assume 0.1 mg protein per well and a 15-minute incubation. |

Field-Proven Insights & Troubleshooting

-

High Background Signal: The most common issue is phosphate contamination. [5]Always use dedicated, phosphate-free glassware and high-purity water. The malachite green reagent itself can have some background; always subtract the "Blank" reading.

-

Low Signal/Activity: This may be due to an inactive enzyme (improper storage, too old), suboptimal buffer conditions (incorrect pH or ion concentrations), or insufficient incubation time. Verify enzyme activity with a positive control if possible.

-

Poor Reproducibility: Ensure accurate and consistent pipetting, especially for the enzyme and ATP solutions. Maintain a stable temperature during incubation, as ATPase activity is highly temperature-dependent.

-

Inhibitor Solubility: If your test compound is dissolved in DMSO, ensure the final DMSO concentration in the well is low (<1%) as higher concentrations can inhibit the enzyme. Run a vehicle control with the highest concentration of DMSO used.

References

-

Assay Genie. (n.d.). Na+k+-ATPase Activity Assay Kit Technical Manual. Retrieved from [Link]

-

Apell, H.-J. (2014). Response to "What is the best way to measure Na/K atpase activity?". ResearchGate. Retrieved from [Link]

-

Vasić, V. M., et al. (2012). Na+,K+-ATPase as the Target Enzyme for Organic and Inorganic Compounds. MDPI. Retrieved from [Link]

-

Obradovic, M., et al. (2023). The Na+/K+-ATPase: A potential therapeutic target in cardiometabolic diseases. Frontiers in Physiology. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium–potassium pump. Retrieved from [Link]

-

Elabscience. (n.d.). Na+k+-ATPase Activity Assay Kit (E-BC-K539-M). Retrieved from [Link]

-

Pirahanchi, A., et al. (2023). Physiology, Sodium Potassium Pump. NCBI StatPearls. Retrieved from [Link]

Sources

- 1. Sodium–potassium pump - Wikipedia [en.wikipedia.org]

- 2. Physiology, Sodium Potassium Pump - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Frontiers | The Na+/K+-ATPase: A potential therapeutic target in cardiometabolic diseases [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. assaygenie.com [assaygenie.com]

- 6. Na+k+-ATPase Activity Assay Kit - Elabscience® [elabscience.com]

- 7. researchgate.net [researchgate.net]

- 8. ATPase Assay Kit. Colorimetric. Quantitative. (ab234055) | Abcam [abcam.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-6-(propan-2-yl)-2H-pyran-2-one

Welcome to the technical support center for the synthesis of 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. The 4-hydroxy-2-pyrone scaffold is a valuable structural motif found in numerous natural products and serves as a key building block in medicinal chemistry.[1] Achieving high yields is crucial for the efficient progression of research and development projects.

This document provides in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple procedural lists to explain the underlying chemical principles.

Troubleshooting Guide: Addressing Common Synthesis Failures

This section addresses the most frequent and critical issues encountered during the synthesis of 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one.

Question 1: My reaction yield is very low or I'm observing no product formation. What are the likely causes and how can I fix this?

Low or no product yield is a common frustration. The primary cause often lies in the initial condensation and cyclization steps, which are sensitive to reagent quality, reaction conditions, and the choice of base. The most prevalent synthetic routes involve the cyclization of 1,3,5-tricarbonyl compounds or their equivalents.[2]

Probable Causes & Step-by-Step Solutions:

-

Poor Quality of Starting Materials:

-

The "Why": The key starting materials, typically a β-keto ester (like ethyl isobutyrylacetate) and an acylating agent (like malonyl chloride), must be pure and anhydrous. Moisture can quench the strong bases used and hydrolyze reactive intermediates.

-

Solution:

-

Verify Purity: Confirm the purity of your starting materials using NMR or GC-MS.

-

Dry Solvents & Reagents: Use freshly distilled, anhydrous solvents. Dry reagents that are sensitive to moisture according to standard laboratory procedures.

-

-

-

Incorrect Base or Incomplete Deprotonation:

-

The "Why": The formation of the pyrone ring relies on a base-catalyzed intramolecular Claisen-type condensation.[2] The base must be strong enough to generate the necessary enolate from the β-keto ester. Incomplete deprotonation leads to unreacted starting material and side reactions.

-

Solution:

-

Choice of Base: Strong, non-nucleophilic bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (t-BuOK) are often required.

-

Protocol for Using NaH: If using NaH (a common choice), ensure the mineral oil is washed away with dry hexanes before use. Add the β-keto ester slowly to the NaH suspension in an anhydrous solvent like THF at 0 °C to control the initial exothermic reaction, then allow it to warm to room temperature to ensure complete enolate formation before adding the second reagent.

-

-

-

Suboptimal Reaction Temperature:

-

The "Why": Temperature control is critical. Initial deprotonation is often performed at low temperatures (0 °C) to prevent side reactions. The subsequent cyclization may require heating (reflux) to proceed at a reasonable rate.

-

Solution:

-

Monitor Temperature: Use a calibrated thermometer and an appropriate cooling or heating bath.

-

Stepwise Temperature Control: Perform the initial deprotonation at 0 °C for 30-60 minutes. After adding the acylating agent, slowly warm the reaction to room temperature and then to reflux if the protocol requires it. Monitor the reaction progress by TLC or LC-MS to determine the optimal reflux time.

-

-

-

Formation of Stable, Unreactive Intermediates:

-

The "Why": In some cases, a stable intermediate, such as a potassium salt of the opened diketoacid, may form and require specific conditions to cyclize.[2]

-

Solution:

-

Acid-Catalyzed Cyclization: If you suspect the formation of a stable salt, the final cyclization step may be promoted by treatment with a strong acid like trifluoroacetic acid (TFA), often in the presence of trifluoroacetic anhydride (TFAA) at low temperatures.[2]

-

-

Troubleshooting Workflow: Diagnosing Low Yield

Below is a systematic workflow to diagnose the root cause of low product yield.

Caption: A troubleshooting workflow for low yield synthesis.

Question 2: My final product is impure, with significant side products observed in the NMR/LC-MS. What are these impurities and how can I prevent them?

The presence of impurities indicates that side reactions are competing with the desired cyclization pathway. Identifying these byproducts is key to optimizing the reaction conditions.

Common Side Products & Prevention Strategies:

-

Self-Condensation of the β-Keto Ester:

-

The "Why": The enolate of your β-keto ester can react with another molecule of the ester instead of the intended acylating agent. This is more likely if the acylating agent is added too slowly or if it is less reactive.

-

Prevention:

-

Inverse Addition: Add the generated enolate solution slowly to the solution of the acylating agent (inverse addition). This maintains a low concentration of the enolate, minimizing self-condensation.

-

Use a More Reactive Acylating Agent: Acyl chlorides (like malonyl chloride) are generally more reactive than esters.

-

-

-

Formation of Furanone Derivatives:

-

The "Why": During the intramolecular cyclization of the 1,3,5-tricarbonyl intermediate, there can be competition between a 6-exo-trig cyclization (forming the desired pyrone) and a 5-exo-trig cyclization (forming a furanone). The pyrone is generally the thermodynamically favored product.[2]

-

Prevention:

-

Optimize Reaction Time and Temperature: Ensure the reaction is allowed to proceed long enough for the equilibrium to favor the more stable pyrone product. Refluxing in a suitable solvent like toluene can promote the formation of the pyrone.[2]

-

-

-

Polymerization:

-

The "Why": Highly reactive intermediates, especially if generated at high concentrations or temperatures, can polymerize.

-

Prevention:

-

Maintain Dilute Conditions: Running the reaction at a lower concentration can disfavor intermolecular polymerization reactions.

-

Strict Temperature Control: Avoid temperature spikes, especially during the initial addition of reagents.

-

-

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for this compound?

The most common and generally reliable method is the base-catalyzed condensation of an isobutyryl derivative (e.g., ethyl isobutyrylacetate) with a malonic acid derivative (e.g., malonyl chloride or diethyl malonate), followed by intramolecular cyclization and decarboxylation. This biomimetic strategy mimics the polyketide synthase pathways found in nature.[2][3][4]

Q2: How critical is the purification step for achieving high purity?

It is absolutely critical. The crude product often contains unreacted starting materials, salts, and side products.

-

Workup: A standard aqueous workup is necessary to remove the base and other water-soluble species. Acidify the aqueous layer carefully (e.g., with HCl) to protonate the hydroxyl group of the pyrone, which may exist as a salt.

-

Crystallization: The product is often a solid. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) is a highly effective method for purification.

-

Column Chromatography: If the product is an oil or if crystallization fails to remove all impurities, silica gel column chromatography is the method of choice. Use a solvent system with moderate polarity (e.g., a gradient of ethyl acetate in hexanes).

Q3: Can I use alternative starting materials?

Yes, various synthetic equivalents can be used. For instance, diketene adducts can be enolized and condensed with aldehydes, followed by oxidation and cyclization to form 4-hydroxy-2-pyrones.[2] However, these multi-step routes can be more complex and may result in lower overall yields compared to the more direct condensation methods.

Optimized Experimental Protocol

This protocol is a synthesized example based on common methodologies for preparing 4-hydroxy-2-pyrones via Claisen-type condensations.[2][5]

Objective: To synthesize 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one from ethyl isobutyrylacetate and diethyl malonate.

Materials:

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

Ethyl isobutyrylacetate (1.0 eq)

-

Diethyl malonate (1.1 eq)

-

Hydrochloric acid (HCl), 12 M

-

Ethyl acetate (EtOAc)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Equip a flame-dried, three-neck round-bottom flask with a reflux condenser, a nitrogen inlet, and a dropping funnel. Maintain the system under an inert nitrogen atmosphere throughout the reaction.

-

Base Addition: Dissolve sodium ethoxide (2.2 eq) in anhydrous ethanol (e.g., 5 mL per gram of NaOEt) in the reaction flask and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: In the dropping funnel, prepare a mixture of ethyl isobutyrylacetate (1.0 eq) and diethyl malonate (1.1 eq). Add this mixture dropwise to the stirred NaOEt solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc).

-

Workup - Saponification & Cyclization: Cool the reaction to room temperature. Slowly add water to the mixture, followed by heating to reflux for an additional 2-3 hours to saponify the esters.

-

Acidification: Cool the mixture in an ice bath and slowly acidify to pH ~1 by adding concentrated HCl dropwise. This step is crucial for both the decarboxylation and the final cyclization to the pyrone. Vigorous gas evolution (CO₂) will be observed.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the final product, 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Data Summary Table: Reaction Parameters

| Parameter | Recommended Condition | Rationale |

| Base | Sodium Ethoxide (NaOEt) | Strong base for enolate formation; compatible with ethanol as solvent. |

| Solvent | Anhydrous Ethanol | Good solubility for reagents and intermediates. |

| Stoichiometry | 1.1 eq of Diethyl Malonate | A slight excess ensures complete reaction of the limiting reagent. |

| Temperature | 0 °C (addition), then Reflux | Controls initial reaction rate, then provides energy for cyclization. |

| Workup | Acidification with HCl | Promotes decarboxylation and final ring closure. |

References

-

Gurbanov, A. V., et al. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. MDPI. Available at: [Link]

-

Bucar, F., et al. (2024). Natural 4-Hydroxy-2-pyrones. Encyclopedia.pub. Available at: [Link]

-

Lee, J. S., et al. (2015). Recent Advances in the Synthesis of 2-Pyrones. Marine Drugs, 13(3), 1581-1620. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). 2-Pyrone synthesis. Organic Chemistry Portal. Available at: [Link]

-

Lee, J. S. (2015). Recent Advances in the Synthesis of 2-Pyrones. ResearchGate. Available at: [Link]

- Schleppnik, A. A., & Oftedahl, M. L. (1970). U.S. Patent No. 3,491,122. Washington, DC: U.S. Patent and Trademark Office.

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]

-

El-Sayed, M. A.-M. (2019). Synthesis, Properties, and Biological Activity of 4-Hydroxy-2H-Pyran-2-ones and Their Derivatives. ResearchGate. Available at: [Link]

- Lonza Inc. (1989). Canadian Patent No. 1,166,646.

-

Sims, R. J., & O'Shea, D. F. (2006). The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. ResearchGate. Available at: [Link]

-

Schäberle, T. F. (2016). Biosynthesis of α-pyrones. Beilstein Journal of Organic Chemistry, 12, 571–588. Available at: [Link]

-

Schäberle, T. F. (2016). Biosynthesis of α-pyrones. PubMed. Available at: [Link]

-

Chhantyal-Pun, R., & Zwier, T. S. (2018). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. Purdue University. Available at: [Link]

-

It's Chemistry Time. (2022, December 6). Pyrones (6 membered Heterocyclic compounds) Synthesis & Reaction [Video]. YouTube. Available at: [Link]

Sources

Navigating the Labyrinth of 4-Hydroxy-2-Pyrone Stability in Aqueous Solutions: A Technical Support Guide

Welcome to the technical support center dedicated to addressing the stability challenges of 4-hydroxy-2-pyrones in aqueous solutions. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile class of compounds. Here, we will delve into the intricacies of their degradation, provide practical troubleshooting advice, and offer detailed experimental protocols to empower you in your research and development endeavors.

Introduction: The Duality of Reactivity and Instability

4-Hydroxy-2-pyrones are a fascinating class of heterocyclic compounds, many of which are natural products with a wide range of biological activities.[1] Their unique chemical architecture, featuring a lactone, a hydroxyl group, and a conjugated system, makes them valuable synthons in organic chemistry. However, this inherent reactivity also renders them susceptible to degradation in aqueous environments, a critical consideration for their application in drug development and other fields. This guide will equip you with the knowledge to anticipate, diagnose, and manage these stability issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered by researchers working with 4-hydroxy-2-pyrones.

Q1: Why is my 4-hydroxy-2-pyrone derivative degrading in my aqueous formulation?

The degradation of 4-hydroxy-2-pyrones in aqueous solutions is primarily due to the hydrolysis of the lactone ring.[2] This reaction is catalyzed by both acid and base, meaning that the stability of your compound is highly dependent on the pH of the solution. The 4-hydroxy-2-pyrone ring system can exist in tautomeric forms, and the presence of both electrophilic and nucleophilic centers makes the molecule susceptible to nucleophilic attack by water or hydroxide ions.[3]

Q2: What are the primary factors that influence the stability of 4-hydroxy-2-pyrones?

Several factors can significantly impact the stability of your 4-hydroxy-2-pyrone derivative:

-

pH: This is the most critical factor. The rate of hydrolysis is generally lowest in the mid-pH range and increases significantly under both acidic and basic conditions.

-

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[4] Storing your solutions at lower temperatures can significantly improve the stability of your compound.

-

Buffers: The components of your buffer system can also influence stability. Some buffer species can act as catalysts for hydrolysis.[5] It is crucial to select a buffer system that is inert to your compound.

-

Light: Some pyrone-containing compounds can be susceptible to photodegradation.[6] Exposure to light, especially UV light, can lead to the formation of degradation products.

-

Presence of Other Nucleophiles: Besides water and hydroxide ions, other nucleophiles present in your formulation can potentially react with the pyrone ring, leading to degradation.

Q3: What are the likely degradation products of my 4-hydroxy-2-pyrone?

The primary degradation pathway for 4-hydroxy-2-pyrones is the opening of the lactone ring. For instance, the degradation of dehydroacetic acid (DHA), a common 4-hydroxy-2-pyrone, in acidic solution involves the opening of the lactone ring to form a triketone intermediate, which can then undergo further reactions.[3] A major degradation product of DHA identified after gamma irradiation is heptane-2,4,6-trione.[3] The hydrolysis of dehydroacetic acid can also lead to the formation of various chromophores, resulting in a yellowing of the solution.[7]

The exact nature of the degradation products will depend on the specific structure of your 4-hydroxy-2-pyrone derivative and the degradation conditions.

Troubleshooting Guides

This section provides practical guidance and step-by-step protocols for investigating and addressing stability issues with your 4-hydroxy-2-pyrone compounds.

Troubleshooting Guide 1: My solution of a 4-hydroxy-2-pyrone is showing signs of degradation (e.g., color change, loss of activity). How can I investigate the stability of my compound?

A systematic approach to investigate the stability of your compound is to perform a forced degradation study. This will help you identify the key factors that influence its stability and characterize the degradation products.

Objective: To assess the stability of a 4-hydroxy-2-pyrone derivative under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

Your 4-hydroxy-2-pyrone derivative

-

HPLC grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Phosphate or acetate buffers of various pH values (e.g., pH 3, 5, 7, 9)

-

HPLC system with a UV detector or, ideally, a mass spectrometer (LC-MS)

-

A suitable HPLC column (e.g., C18)

-

Photostability chamber

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of your 4-hydroxy-2-pyrone derivative in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, take an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase for analysis.

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature, taking aliquots at various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize each aliquot with 0.1 M HCl before analysis.

-

Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep the solution at room temperature and protected from light. Analyze at different time intervals.

-

Thermal Degradation: Prepare an aqueous solution of your compound (in a suitable buffer, e.g., pH 7) and expose it to elevated temperatures (e.g., 60 °C, 80 °C) in the dark.

-

Photodegradation: Expose a solution of your compound to light in a photostability chamber according to ICH Q1B guidelines.[6] A control sample should be kept in the dark at the same temperature.

-

-

Analytical Method:

-

Develop a stability-indicating HPLC method that can separate the parent compound from its degradation products. A good starting point is a gradient elution on a C18 column with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile.

-

Monitor the separation at a suitable UV wavelength. If using LC-MS, you can identify the mass of the parent compound and any new peaks that appear.

-

-

Data Analysis:

-

Calculate the percentage of degradation of your compound under each stress condition at different time points.

-

Characterize the major degradation products using LC-MS/MS by analyzing their fragmentation patterns.[8]

-

This study will provide a degradation profile of your 4-hydroxy-2-pyrone, highlighting its susceptibility to acid, base, oxidation, heat, and light. The developed HPLC method will be crucial for routine analysis and quality control.

Diagram: Workflow of a Forced Degradation Study

Caption: Workflow for a forced degradation study of a 4-hydroxy-2-pyrone.

Troubleshooting Guide 2: How can I minimize the degradation of my 4-hydroxy-2-pyrone in an aqueous solution?

Based on the understanding of the degradation mechanisms, here are some practical strategies to enhance the stability of your 4-hydroxy-2-pyrone formulations:

-

pH Optimization: The most effective way to stabilize 4-hydroxy-2-pyrones is to formulate them at their pH of maximum stability. This can be determined by conducting a pH-rate profile study. Generally, a pH range of 4-6 is a good starting point to investigate.

-

Buffer Selection: Choose a buffer system that does not catalyze the hydrolysis of your compound. Citrate and acetate buffers are often good choices. It is advisable to test the stability of your compound in different buffer systems.

-

Temperature Control: Store your solutions at refrigerated (2-8 °C) or frozen temperatures to significantly slow down the degradation rate.

-

Exclusion of Oxygen: If your compound is susceptible to oxidation, consider de-gassing your solvents and blanketing your solutions with an inert gas like nitrogen or argon.

-

Light Protection: Store your solutions in amber vials or protect them from light to prevent photodegradation.

-

Use of Co-solvents: In some cases, the addition of co-solvents like propylene glycol, ethanol, or polyethylene glycol can reduce the activity of water and thereby decrease the rate of hydrolysis. However, the effect of co-solvents should be experimentally verified.

-

Lyophilization: For long-term storage, consider lyophilizing (freeze-drying) your compound. This removes water and can dramatically improve stability. The lyophilized powder can then be reconstituted in the desired aqueous medium just before use.

Data Presentation

The following table summarizes the expected degradation behavior of 4-hydroxy-2-pyrones under different stress conditions.

| Stress Condition | Expected Degradation | Primary Degradation Pathway |

| Acidic (e.g., 0.1 M HCl) | Significant | Acid-catalyzed hydrolysis of the lactone ring |

| Basic (e.g., 0.1 M NaOH) | Rapid and Significant | Base-catalyzed hydrolysis of the lactone ring |

| Neutral (Water) | Slow to Moderate | Neutral hydrolysis of the lactone ring |

| Oxidative (e.g., 3% H₂O₂) | Possible | Oxidation of the pyrone ring or substituents |

| Thermal | Accelerated Degradation | Increased rate of hydrolysis |

| Photolytic | Possible | Photochemical reactions leading to various products |

Visualization of Degradation Pathway

The following diagram illustrates a plausible degradation pathway for dehydroacetic acid (DHA) in an aqueous solution, leading to the formation of heptane-2,4,6-trione through the opening of the lactone ring.

Diagram: Plausible Degradation Pathway of Dehydroacetic Acid

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Mechanistic insights into ring-opening and decarboxylation of 2-pyrones in liquid water and tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

minimizing side product formation in the synthesis of 2H-pyran-2-one

Welcome to the technical support center for the synthesis of 2H-pyran-2-one and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile scaffold in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the common challenges encountered during synthesis and minimize the formation of unwanted side products. Our goal is to provide you with the expertise and practical insights necessary to achieve high yields and purity in your reactions.

Troubleshooting Guide: Minimizing Side Product Formation

This section addresses specific issues you may encounter during the synthesis of 2H-pyran-2-ones. Each problem is presented with its probable causes, the underlying chemical mechanisms, and actionable solutions to get your synthesis back on track.

Problem 1: Low Yield and a Complex Mixture of Products, Especially in One-Pot Syntheses from Ketones, DMFDMA, and Hippuric Acid.

Probable Cause: You are likely observing the formation of a significant amount of an oxazolone derivative as a major side product. This occurs in a competing reaction where an intermediate acetylates instead of cyclizing to the desired pyran-2-one.[1]